N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE: is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methanesulfonyl group attached to a benzothiazole ring, which is further connected to a dihydroquinoline carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the methanesulfonyl group. The dihydroquinoline carboxamide moiety is then synthesized and coupled with the benzothiazole derivative under specific reaction conditions, such as controlled temperature and pH, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group and benzothiazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-NITROBENZAMIDE
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-PHENOXYBENZAMIDE
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE
Uniqueness
Compared to these similar compounds, N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its unique dihydroquinoline carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H13N3O4S2 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H13N3O4S2/c1-27(24,25)10-6-7-14-15(8-10)26-18(20-14)21-17(23)12-9-16(22)19-13-5-3-2-4-11(12)13/h2-9H,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
BKTVDPOTDLNZIV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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